(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate
Description
(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a benzofuranone core fused with a piperidine ring system. The Z-configuration of the benzylidene group at the 2-position of the benzofuranone distinguishes it from stereoisomeric analogs. Key structural elements include:
- A 6-hydroxy-3-oxobenzofuran moiety, which contributes to hydrogen-bonding capacity and electronic resonance.
- An ethyl ester group at the piperidine-4-position, influencing solubility and metabolic stability.
This compound’s synthesis likely involves condensation of a substituted benzofuranone with a piperidine-derived aldehyde or ketone under controlled stereochemical conditions.
Properties
IUPAC Name |
ethyl 1-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-22-17(21)11-5-7-18(8-6-11)10-15-16(20)13-4-3-12(19)9-14(13)23-15/h3-4,9-11,19H,2,5-8H2,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSATWALMDDHVLT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate, and transformation of a ketone carbonyl into an epoxide. The final step involves the conversion of the epoxide into an allylic alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the most significant applications of this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of Alzheimer's disease and other cognitive disorders. Research has shown that derivatives of benzofuran, including those related to (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate, exhibit potent AChE inhibitory activity.
In a study evaluating various benzofuranone derivatives, it was found that compounds with similar structures showed IC50 values in the nanomolar range, indicating strong inhibition of AChE activity . The mechanism of action typically involves the binding of these compounds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the benzofuran moiety affect biological activity. For instance, changes in substituents on the benzofuran ring or variations in the piperidine structure can significantly alter the potency and selectivity of these compounds as AChE inhibitors .
Synthesis of Derivatives
The synthesis of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions:
- Formation of Benzofuran Derivative : Starting from appropriate precursors like 6-hydroxybenzofuran, various synthetic pathways can be employed to obtain the desired benzofuranone structure.
- Piperidine Ring Closure : The piperidine moiety is introduced through a condensation reaction involving suitable aldehydes and amines.
- Final Esterification : The final compound is obtained through esterification with ethyl chloroformate or similar reagents.
These synthetic strategies are crucial for producing derivatives with optimized biological activities .
Other Biological Activities
Beyond AChE inhibition, compounds structurally related to (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate have been explored for other pharmacological properties:
Antimicrobial Activity
Studies have indicated that certain benzofuran derivatives possess antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
Some derivatives have also shown potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several research studies have documented the efficacy and potential applications of related compounds:
These studies collectively underscore the versatility and therapeutic potential of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate and its derivatives.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7a/7b)
- Core Structure: Shares the ethyl piperidine carboxylate backbone but lacks the benzofuranone system.
- Substituents: Features a methoxyimino group and an ethoxypropyl chain instead of the benzylidene-benzofuranone group.
- Synthesis : Prepared via O-methylhydroxylamine hydrochloride reaction, yielding a diastereomeric mixture (1:1.5 ratio) .
2.1.2. Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate (CAS 903192-96-1)
- Core Structure : Chromen-2-one (coumarin derivative) fused with piperidine-4-carboxylate.
- Substituents: 7-methyl group on chromenone vs. 6-hydroxy on benzofuranone in the target compound.
- Key Differences: Chromenone vs. benzofuranone: Chromenone’s fused benzene-pyran ring offers distinct electronic properties. Methyl substituent at position 7 may enhance lipophilicity compared to the hydroxy group in the target compound .
Physicochemical Properties
Biological Activity
(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article delves into its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step reaction involving piperidine derivatives and benzofuran moieties. The synthetic route typically includes the formation of the ylidene structure followed by esterification to yield the final product. Detailed methodologies can be found in various studies focusing on similar compounds, emphasizing the importance of reaction conditions in achieving high yields and purity.
Structure-Activity Relationships (SAR)
Research on related compounds suggests that the structural features significantly influence biological activity. The presence of specific functional groups, such as hydroxyl and carbonyl moieties, has been linked to enhanced interactions with biological targets, including enzymes and receptors.
Key Findings from Related Studies:
- Anticholinesterase Activity : Compounds with similar structures demonstrated potent inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders like Alzheimer's disease. For instance, a related compound exhibited an IC50 value of 5.7 nM, indicating strong AChE inhibition .
- Antimicrobial Activity : Various derivatives have shown promising antibacterial and antifungal properties. For example, methoxylated chalcones were evaluated for their antimicrobial efficacy, revealing several compounds with significant activity against standard bacterial strains .
Anticholinesterase Activity
The primary biological activity studied for (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate is its potential as an anticholinesterase agent. This activity is vital for enhancing cholinergic transmission in neurodegenerative conditions.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that modifications in the benzofuran structure can lead to enhanced antibacterial properties against various pathogens.
Case Studies
- Neuropharmacological Evaluation : A study assessing a series of piperidine derivatives found that modifications similar to those in our compound resulted in significant increases in AChE inhibition, suggesting a promising avenue for further development .
- Antimicrobial Screening : Another investigation highlighted that compounds with structural similarities exhibited MIC values ranging from 10 to 30 µg/ml against Gram-positive and Gram-negative bacteria, demonstrating potential as effective antimicrobial agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
